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Introduction

Y08284 is a potent and selective small-molecule inhibitor of the CREB-binding protein (CBP)
bromodomain, with a reported IC50 of 4.21 nM. Primarily investigated for its potential in treating
prostate cancer, Y08284 has demonstrated significant anti-proliferative effects in various
prostate cancer cell lines, including LNCaP, C4-2B, and 22Rv1. This guide provides a
comprehensive overview of the available preclinical data for Y08284 and compares its potential
with other bromodomain inhibitors, particularly in the context of combination therapies for
cancer. While direct combination studies involving Y08284 are not yet publicly available, this
guide will draw parallels from studies with other CBP/p300 and BET bromodomain inhibitors to
illuminate potential synergistic strategies.

Y08284: Monotherapy Performance in Prostate
Cancer

Y08284 has shown promising results as a single agent in preclinical models of prostate cancer.
Its mechanism of action involves the inhibition of the CBP bromodomain, which is a critical co-
activator of the androgen receptor (AR), a key driver of prostate cancer progression. By
inhibiting CBP, Y08284 can suppress the transcriptional activity of AR and its downstream
targets.
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In Vitro Efficacy

Cell Line Cancer Type IC50 (Y08284) Reference
LNCaP Prostate Cancer Not specified [1112]
C4-2B Prostate Cancer Not specified [1112]
22Rv1 Prostate Cancer Not specified [1][2]

In Vivo Efficacy

In a 22Rv1 xenograft model, Y08284 demonstrated significant antitumor efficacy.

Animal Model Cancer Type Treatment Outcome Reference

Significant tumor
22Rv1 Xenograft  Prostate Cancer Y08284 o [31[4]
growth inhibition

Combination Therapy: A Comparative Outlook

While specific combination data for Y08284 is pending, the broader class of bromodomain
inhibitors has been extensively studied in combination with other anticancer agents, particularly
in the context of overcoming drug resistance in prostate cancer.

CBP/p300 Inhibitors in Combination

Other selective CBP/p300 bromodomain inhibitors, such as CCS1477 and TT125-802, have
been evaluated in combination with the androgen receptor inhibitor enzalutamide in castration-
resistant prostate cancer (CRPC) models.
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CBPIp300 Combination

. Cancer Type Key Findings Reference
Inhibitor Partner

Almost complete

tumor growth

inhibition in a
CCs1477 Enzalutamide Prostate Cancer bicalutamide- [5]

resistant LNCaP

xenograft model.

[5]

Synergistic effect
on tumor growth
) inhibition in
TT125-802 Enzalutamide Prostate Cancer ) [6]
CRPC patient-
derived xenograft

(PDX) models.[6]

BET Bromodomain Inhibitors in Combination

BET bromodomain inhibitors have also been a focus of combination therapy research in
prostate cancer.
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o Combination -
BET Inhibitor Cancer Type Key Findings Reference
Partner

Acceptable
tolerability and
potential efficacy
in patients with
abiraterone-
and/or
enzalutamide-
resistant
ZEN-3694 Enzalutamide Metastatic CRPC mCRPC. Median  [7]
progression-free
survival of 9
months in
patients who had
progressed on
prior
enzalutamide or

abiraterone.[7]

Generally well-
) ) tolerated but had
GS-5829 Enzalutamide Metastatic CRPC o [8]
limited clinical

efficacy.[8]

Signaling Pathways and Experimental Workflows
Mechanism of Action of CBP Bromodomain Inhibitors

The following diagram illustrates the proposed mechanism of action for CBP bromodomain
inhibitors like Y08284 in the context of androgen receptor signaling in prostate cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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